![molecular formula C15H9BrN2O3S B3735407 1-(4-bromophenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3735407.png)
1-(4-bromophenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
1-(4-bromophenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as BrTP, is a pyrimidine derivative that has been widely studied for its potential therapeutic applications. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
Mechanism of Action
The mechanism of action of BrTP is not fully understood. However, it has been proposed that BrTP exerts its biological activities by modulating various signaling pathways. For example, BrTP has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cancer. It has also been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects
BrTP has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. It also exhibits anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. In addition, BrTP has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
One of the advantages of BrTP is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. In addition, the synthesis of BrTP is relatively simple and can be easily scaled up for large-scale production. However, one of the limitations of BrTP is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Future Directions
There are several future directions for the study of BrTP. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and oxidative stress-related disorders. Another direction is to explore its mechanism of action and identify its molecular targets. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties could enhance its therapeutic potential.
Scientific Research Applications
BrTP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. It also exhibits anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. In addition, BrTP has been shown to exhibit anti-oxidant activity by scavenging free radicals and reducing oxidative stress.
properties
IUPAC Name |
(5E)-1-(4-bromophenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O3S/c16-9-3-5-10(6-4-9)18-14(20)12(13(19)17-15(18)21)8-11-2-1-7-22-11/h1-8H,(H,17,19,21)/b12-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUGWEQGJSTZES-XYOKQWHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-(4-bromophenyl)-5-(thiophen-2-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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